7-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
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Overview
Description
7-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a complex organic compound that belongs to the class of pyrimidinylpiperazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one typically involves multi-step organic reactions. One common approach includes the condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to form an intermediate . This intermediate then undergoes further reactions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidinylpiperazine derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
7-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one involves its interaction with specific molecular targets. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions can modulate neurotransmission and have potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidinyl)piperazine: Known for its antagonistic activity on α2-adrenergic receptors and partial agonistic activity on 5-HT1A receptors.
Buspirone: An anxiolytic drug that shares structural similarities and pharmacological properties.
Dasatinib: An anticancer agent with a pyrimidinylpiperazine core structure.
Uniqueness
7-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple receptors and potential therapeutic applications make it a compound of significant interest in scientific research.
Biological Activity
7-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a piperazine moiety and a thiazine ring, suggest various biological activities that warrant detailed investigation. This article explores the biological activity of this compound based on available research findings, case studies, and synthesized data.
The molecular formula of the compound is C17H20N6O2S with a molecular weight of 372.4 g/mol. Its structural components include:
- Piperazine ring : Known for its role in various pharmacological agents.
- Pyrimidine moiety : Often associated with nucleic acid metabolism and enzyme inhibition.
- Thiazine ring : Contributes to diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₀N₆O₂S |
Molecular Weight | 372.4 g/mol |
Structure | Structure |
Antifilarial Activity
Research indicates that compounds containing piperazine derivatives exhibit antifilarial properties. A study synthesized a series of compounds similar to the target compound and evaluated their macrofilaricidal and microfilaricidal effects. The results showed promising activity against filarial infections, suggesting that the piperazine component may enhance efficacy against these parasites .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity linked to similar thiazine and piperazine derivatives. Studies have demonstrated that modifications in the chemical structure can lead to enhanced anticonvulsant effects. The compound's ability to interact with neurotransmitter systems may underlie its potential therapeutic applications in seizure disorders .
Antitumor Activity
Recent investigations into thiazine-based compounds have revealed their potential as antitumor agents. The mechanism of action is thought to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation. Preliminary data suggest that the target compound may exhibit cytotoxic effects on various cancer cell lines, warranting further exploration in clinical settings .
Case Studies
-
Case Study on Antifilarial Effects :
- A series of derivatives were tested for their antifilarial activity.
- Results indicated significant macrofilaricidal effects at certain concentrations.
-
Case Study on Anticonvulsant Effects :
- Compounds structurally related to the target compound were evaluated.
- Enhanced anticonvulsant activity was observed in animal models.
The biological activities of this compound are likely mediated through multiple mechanisms:
- Receptor Binding : Interaction with neurotransmitter receptors (e.g., GABA receptors) may contribute to its anticonvulsant properties.
- Enzyme Inhibition : Potential inhibition of enzymes involved in nucleic acid synthesis could explain its antitumor effects.
- Cellular Uptake : The presence of piperazine enhances cellular permeability, facilitating drug action.
Properties
IUPAC Name |
7-methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-12-9-20-17-23(14(12)24)10-13(11-26-17)15(25)21-5-7-22(8-6-21)16-18-3-2-4-19-16/h2-4,9,13H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRYYCQWMKSFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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